molecular formula C18H21N5S2 B2780792 2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine CAS No. 868221-17-4

2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Cat. No.: B2780792
CAS No.: 868221-17-4
M. Wt: 371.52
InChI Key: VCUOMRWJQCCPJN-UHFFFAOYSA-N
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Description

2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyrimidine ring, and various substituents such as isopropylthio and phenethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable pyrimidine derivative is reacted with a triazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially altering the electronic properties of the compound.

    Substitution: Nucleophilic substitution reactions are common, where various substituents can be introduced or replaced on the triazole or pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyrimidine rings can form hydrogen bonds or hydrophobic interactions with target proteins, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

    2-thioxopyrimidine derivatives: These compounds share the pyrimidine ring and sulfur-containing groups, but differ in their substituents and overall structure.

    Triazole derivatives: Compounds like 1,2,4-triazole share the triazole ring but may have different substituents, affecting their reactivity and applications.

Uniqueness: The uniqueness of 2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine lies in its combination of structural features, which confer a distinct set of chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-[[4-(2-phenylethyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5S2/c1-14(2)25-18-22-21-16(13-24-17-19-10-6-11-20-17)23(18)12-9-15-7-4-3-5-8-15/h3-8,10-11,14H,9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUOMRWJQCCPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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